1-Methoxy-5-methylphenazin-5-ium: The Photostable Electron Mediator for Precision Bioassays
1-Methoxy-5-methylphenazin-5-ium: The Photostable Electron Mediator for Precision Bioassays
Topic: Chemical Structure and Redox Properties of 1-Methoxy-5-methylphenazin-5-ium Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of NAD(P)H-dependent oxidoreductase assays, Phenazine Methosulfate (PMS) was long considered the standard electron carrier. However, its inherent photochemical instability and tendency to form radical dimers create significant noise in high-throughput screening (HTS).
1-Methoxy-5-methylphenazin-5-ium (typically utilized as the methyl sulfate salt, 1-Methoxy PMS or mPMS ) represents the structural evolution of this class. By introducing a methoxy group at the C1 position, the molecule retains the efficient electron transfer kinetics of PMS (
Chemical Architecture & Physiochemical Properties[2]
The functional core of the molecule is the 1-Methoxy-5-methylphenazin-5-ium cation . In commercial preparations, it is paired with a methyl sulfate anion (
Structural Analysis
-
Core Scaffold: A tricyclic phenazine ring system (dibenzopyrazine).
-
Cationic Center: Methylation at the N5 nitrogen creates a quaternary ammonium center, imparting a positive charge distributed across the conjugated
-system. This electrophilic character is critical for accepting hydride ions or electrons from NAD(P)H. -
The Stabilizing Moiety (C1-Methoxy): The distinguishing feature is the methoxy (
) group at position 1.-
Steric Hindrance: The bulky methoxy group prevents the "stacking" interaction required for the photo-induced dimerization observed in unsubstituted PMS.
-
Electronic Effect: The electron-donating nature of the methoxy group fine-tunes the redox potential, maintaining it in the optimal window for tetrazolium reduction.
-
Key Properties Table
| Property | Specification |
| IUPAC Name | 1-Methoxy-5-methylphenazin-5-ium methyl sulfate |
| CAS Number | 65162-13-2 |
| Molecular Formula | |
| Molecular Weight | 336.36 g/mol |
| Solubility | Water (>10 mg/mL), Ethanol |
| Appearance | Rosy pink to orange/brown powder |
| Stability | >3 months at RT (light-protected); stable in ambient light for assay duration |
Redox Thermodynamics & Mechanism
The utility of 1-Methoxy PMS lies in its role as an intermediate electron shuttle . It bridges the thermodynamic gap between cellular reducing equivalents (NADH/NADPH) and colorimetric reporters (Tetrazolium salts like WST-8, MTT, or XTT).
Thermodynamic Profile
-
Standard Redox Potential (
): (vs. SHE).[2] -
Comparison: This is nearly identical to PMS (
), ensuring it can substitute PMS in existing protocols without kinetic penalties. -
Operational Window: The potential is sufficiently positive to oxidize NADH (
) spontaneously, yet sufficiently negative to reduce tetrazolium salts ( depending on the specific dye).
Electron Transfer Pathway
The mechanism involves a two-step "ping-pong" electron transfer:
-
Reduction: 1-Methoxy PMS accepts electrons (and a proton) from NADH (often mediated by a dehydrogenase), transiently forming a reduced phenazine intermediate.
-
Re-oxidation: The reduced intermediate transfers electrons to the tetrazolium salt (e.g., WST-8), reverting to its oxidized cationic state. The tetrazolium is simultaneously reduced to a soluble, colored formazan.
Pathway Visualization
Figure 1: The catalytic cycle of 1-Methoxy PMS in a coupled dehydrogenase assay. The mediator cycles between oxidized and reduced states, amplifying the signal.
Experimental Protocol: WST-8 Coupled Viability Assay
This protocol describes the preparation and use of 1-Methoxy PMS in a cell viability assay using WST-8. This system is superior to MTT because the resulting formazan is water-soluble, eliminating the solubilization step.
Reagent Preparation
Stock Solution A (1-Methoxy PMS):
-
Weigh 3.36 mg of 1-Methoxy-5-methylphenazinium methyl sulfate.[]
-
Dissolve in 10 mL of PBS (Phosphate Buffered Saline) or distilled water to create a 1 mM Stock .
-
Storage: Store at 4°C in an amber bottle. Stable for >3 months.
Stock Solution B (WST-8):
-
Prepare a 5 mM solution of WST-8 in PBS.
Working Solution (Electron Mediator Mix):
-
Mix Stock A and Stock B in a 1:20 ratio (e.g., 50 µL 1-Methoxy PMS + 1 mL WST-8 solution).
-
Note: The final concentration of 1-Methoxy PMS in the well will be approximately 5-20 µM depending on dilution.
Assay Workflow
-
Cell Culture: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24h.
-
Treatment: Add experimental drugs/compounds and incubate for the desired time.
-
Addition: Add 10 µL of the Working Solution to each well (assuming 100 µL culture volume).
-
Incubation: Incubate the plate for 1–4 hours at 37°C.
-
Checkpoint: Visually inspect for orange color development (formazan).
-
-
Measurement: Measure absorbance at 450 nm using a microplate reader. Reference wavelength: 650 nm.
Protocol Logic Visualization
Figure 2: Step-by-step workflow for the 1-Methoxy PMS / WST-8 cell viability assay.
Comparative Analysis: Why Switch?
The decision to use 1-Methoxy PMS over traditional mediators is driven by data integrity and workflow flexibility.
| Feature | Phenazine Methosulfate (PMS) | 1-Methoxy PMS | Impact on Research |
| Light Stability | Poor. Rapidly degrades; requires dark handling.[1][4] | High. Stable in ambient light.[1] | Eliminates "edge effects" caused by light exposure during pipetting. |
| Storage | -20°C, strictly dark. | 4°C or RT, amber bottle. | Reduces reagent waste and preparation time. |
| Background Noise | High (due to radical dimerization). | Low. | Improves Z-factor in High-Throughput Screening (HTS). |
| Reaction Rate | Fast. | Fast (comparable). | No loss in assay sensitivity. |
References
-
Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[1][5] Journal of Biochemistry, 82(5), 1469–1473.[1][5] Link
-
Dojindo Laboratories. (n.d.). Electron Mediator 1-Methoxy PMS - Technical Manual. Link
-
Cayman Chemical. (2025). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information. Link
-
Ishiyama, M., et al. (1997). A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability. Talanta, 44(7), 1299-1305. Link
Sources
- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]
- 5. caymanchem.com [caymanchem.com]
